molecular formula C9H13O3P B8358038 g-Phenylpropylphosphonate

g-Phenylpropylphosphonate

Cat. No.: B8358038
M. Wt: 200.17 g/mol
InChI Key: KAHDGZROTZTIJZ-UHFFFAOYSA-N
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Description

g-Phenylpropylphosphonate is an organophosphorus compound characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is notable for its structural analogy to phosphate moieties, which makes it valuable in various chemical and biological applications.

Chemical Reactions Analysis

g-Phenylpropylphosphonate undergoes various chemical reactions, including:

Common reagents used in these reactions include bromotrimethylsilane, methanesulfonic acid, and POCl₃ or PCl₃. Major products formed from these reactions include various phosphonic acid derivatives and esters .

Mechanism of Action

The mechanism of action of g-Phenylpropylphosphonate involves its interaction with molecular targets such as Foxo3. It promotes myotube hypertrophy by inhibiting protein degradation and promoting protein acetylation. The compound reduces NAD+ synthesis, suppressing the tricarboxylic acid cycle and the mRNA expression of SIRT1/3, thus promoting the acetylation of total protein and Foxo3 .

Properties

Molecular Formula

C9H13O3P

Molecular Weight

200.17 g/mol

IUPAC Name

3-phenylpropylphosphonic acid

InChI

InChI=1S/C9H13O3P/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,10,11,12)

InChI Key

KAHDGZROTZTIJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCP(=O)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-phenylpropyl phosphonous acid (0.92 g, 0.005 mole) in acetone (10 ml) and water (10 ml) was added a solution of sodium hydroxide (0.2 g, 0.005 mole) in water (10 ml) until a pH of about 7 was reached. A solution of KMnO4 (0.474 g, 0.003 mole) in water (10 ml) was added slowly to the vigorously stirred solution of phosphonous acid at 20°-25° C. After the addition (5 minutes), the reaction mixture was stirred for 5 minutes at ambient temperature and acidified with concentrated HCl acid until a pH of 1 was reached. Saturated sodium bisulfite solution was added to the reaction mixture thereby resulting in formation of a precipitate.
Name
3-phenylpropyl phosphonous acid
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
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Quantity
0.474 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
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